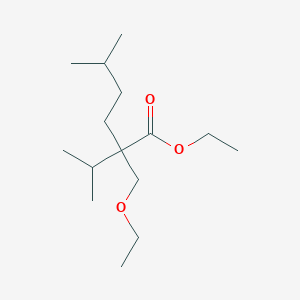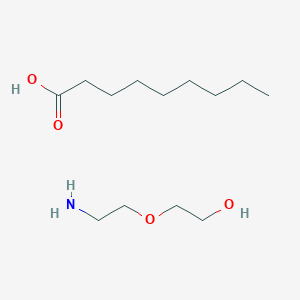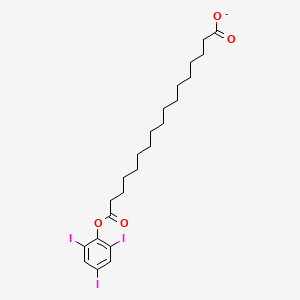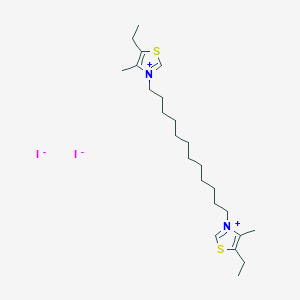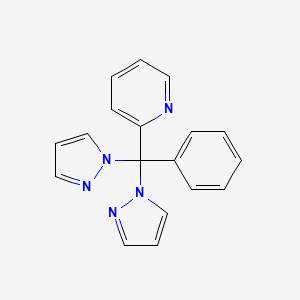![molecular formula C16H14N6O4S B12575932 2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including furyl, triazolyl, sulfanyl, and oxadiazolyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furyl Groups: The furyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfanyl Group Addition: The sulfanyl group is typically introduced through nucleophilic substitution reactions.
Oxadiazole Ring Formation: This can be synthesized by cyclization of appropriate nitrile oxides with hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furyl and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The triazole and oxadiazole rings can be reduced to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl groups can lead to the formation of furanoic acids, while reduction of the triazole ring can yield triazolamines.
科学的研究の応用
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound could interfere with cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of furyl, triazolyl, sulfanyl, and oxadiazolyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C16H14N6O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N6O4S/c1-10-14(21-26-20-10)17-13(23)9-27-16-19-18-15(12-5-3-7-25-12)22(16)8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,17,21,23) |
InChIキー |
LYBXXWFVRUPBFA-UHFFFAOYSA-N |
正規SMILES |
CC1=NON=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
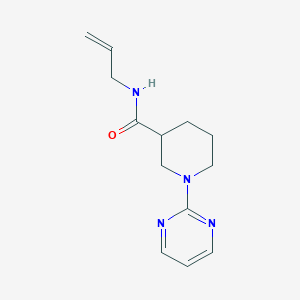
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
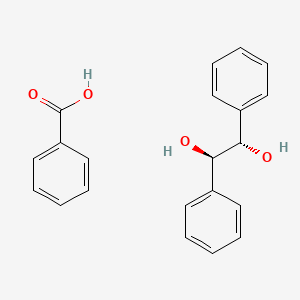
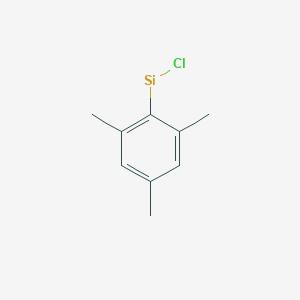

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
